T-Cell Activation Potency of IL-1β(163-171) Compared with Full-Length Recombinant Human IL-1β in Murine Thymocyte Proliferation and IL-2 Induction Assays
The synthetic fragment IL-1β(163-171) (VQGEESNDK) stimulates mouse thymocyte proliferation in a concentration-dependent manner over the range 12.5–400 μg/mL (72 h incubation), demonstrating high T-cell activation capacity comparable in qualitative profile to full-length human IL-1β . In parallel, the fragment potently induces interleukin-2 (IL-2) production in murine spleen cells, a functional readout not observed with all IL-1β fragments [1]. While the fragment's immunostimulatory potency on a molar basis is lower than that of rhuIL-1β (maximal adjuvant activity at 100 mg/kg for the peptide vs. 20 ng/kg for the whole protein by i.p./s.c. routes), the fragment achieves equivalent maximal immunostimulatory efficacy without triggering inflammatory sequelae [2]. Critically, the D-Val¹-substituted analog (analog 3) fails to stimulate thymocyte proliferation altogether despite retaining other IL-1-like activities, underscoring the sequence specificity required for T-cell activation [3].
| Evidence Dimension | Murine thymocyte proliferation (T-cell activation) and splenic IL-2 induction |
|---|---|
| Target Compound Data | IL-1β(163-171): Stimulates thymocyte proliferation at 12.5–400 μg/mL (72 h); induces IL-2 production in spleen cells |
| Comparator Or Baseline | Full-length rhuIL-1β: Stimulates thymocyte proliferation and IL-2 production (qualitatively comparable); D-Val¹ analog (analog 3): No thymocyte proliferation stimulation |
| Quantified Difference | Fragment active; D-Val¹ analog inactive for thymocyte proliferation. Fragment requires ~5,000-fold higher mass dose than rhuIL-1β for equivalent adjuvant activity in vivo. |
| Conditions | In vitro: C3H/HeJ mouse thymocytes co-stimulated with suboptimal PHA; spleen cell cultures. In vivo: C3H/HeN mice immunized with SRBC. |
Why This Matters
This evidence demonstrates that IL-1β(163-171) is the minimal sequence sufficient for selective T-cell costimulation, distinguishing it from both the pleiotropic full-length protein and inactive truncated/modified analogs.
- [1] Antoni G, Presentini R, Perin F, Tagliabue A, Ghiara P, Censini S, Volpini G, Villa L, Boraschi D. A short synthetic peptide fragment of human interleukin 1 with immunostimulatory but not inflammatory activity. J Immunol. 1986;137(10):3201-3204. View Source
- [2] Nencioni L, Villa L, Tagliabue A, Antoni G, Presentini R, Perin F, Silvestri S, Boraschi D. Adjuvant activity of the 163-171 peptide of human IL-1 beta administered through different routes. Lymphokine Res. 1987;6(4):335-339. PMID: 3501509. View Source
- [3] Bajpai K, Singh VK, Dhawan VC, Haq W, Mathur KB, Agarwal SS. Immunomodulating activity of analogs of noninflammatory fragment 163-171 of human interleukin-1beta. Immunopharmacology. 1998;38(3):237-245. View Source
